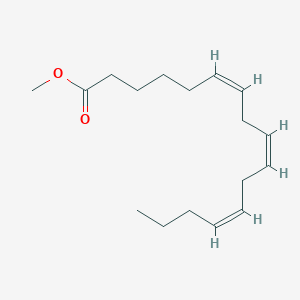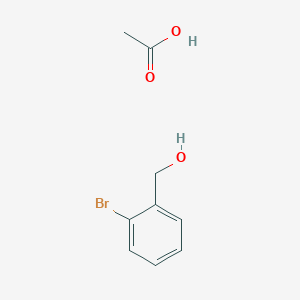
Benzenemethanol, 2-bromo-, acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenemethanol, 2-bromo-, acetate is an organic compound with the molecular formula C9H9BrO2. It is a derivative of benzenemethanol, where the hydroxyl group is replaced by an acetate group, and a bromine atom is attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, 2-bromo-, acetate typically involves the acetylation of 2-bromobenzyl alcohol. One common method is to react 2-bromobenzyl alcohol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production efficiently .
Análisis De Reacciones Químicas
Types of Reactions
Benzenemethanol, 2-bromo-, acetate undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Hydrolysis: The acetate group can be hydrolyzed to form 2-bromobenzyl alcohol.
Oxidation: The compound can be oxidized to form 2-bromobenzaldehyde.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and primary amines. The reactions are typically carried out in polar solvents such as water or ethanol.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under controlled conditions.
Major Products
Nucleophilic Substitution: Products include 2-hydroxybenzenemethanol, 2-cyanobenzenemethanol, and 2-aminobenzenemethanol.
Hydrolysis: The major product is 2-bromobenzyl alcohol.
Oxidation: The major product is 2-bromobenzaldehyde.
Aplicaciones Científicas De Investigación
Benzenemethanol, 2-bromo-, acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of Benzenemethanol, 2-bromo-, acetate involves its reactivity as an electrophile due to the presence of the bromine atom. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of new compounds. The acetate group can undergo hydrolysis, releasing acetic acid and forming 2-bromobenzyl alcohol. The compound’s reactivity is influenced by the electronic effects of the substituents on the benzene ring .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromobenzyl Alcohol: Similar structure but with a hydroxyl group instead of an acetate group.
2-Bromobenzaldehyde: Similar structure but with an aldehyde group instead of an acetate group.
2-Bromoethyl Acetate: Similar structure but with an ethyl group instead of a benzene ring.
Uniqueness
Benzenemethanol, 2-bromo-, acetate is unique due to its combination of a bromine atom and an acetate group on the benzene ring. This combination imparts specific reactivity patterns, making it useful in various synthetic applications. The presence of the acetate group allows for easy hydrolysis, while the bromine atom facilitates nucleophilic substitution reactions .
Propiedades
IUPAC Name |
acetic acid;(2-bromophenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO.C2H4O2/c8-7-4-2-1-3-6(7)5-9;1-2(3)4/h1-4,9H,5H2;1H3,(H,3,4) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANGZDOUSWKCPGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1=CC=C(C(=C1)CO)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60837773 |
Source


|
| Record name | Acetic acid--(2-bromophenyl)methanol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60837773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82466-12-4 |
Source


|
| Record name | Acetic acid--(2-bromophenyl)methanol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60837773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
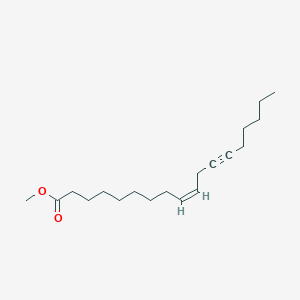



![2-[4-[(3R)-3-hydroxy-4-(propan-2-ylamino)butyl]phenyl]acetamide](/img/structure/B8260552.png)

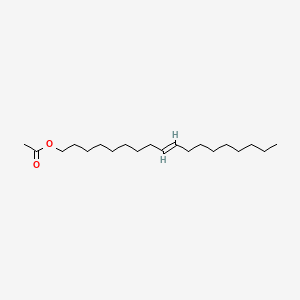
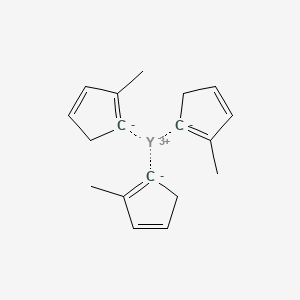
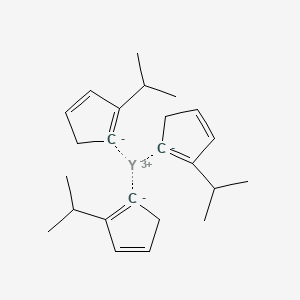

![Phenol, 2-[2-amino-6-(4-methylphenyl)-4-pyrimidinyl]-4-chloro-](/img/structure/B8260585.png)


